molecular formula C10H9F4NO B13049124 (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

Cat. No.: B13049124
M. Wt: 235.18 g/mol
InChI Key: HBALIGWTTOQVKU-MRVPVSSYSA-N
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Description

(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine is a chiral amine featuring a fluorinated aromatic ring and a prop-2-enylamine backbone. The compound’s structure includes a 3-fluoro-4-(trifluoromethoxy)phenyl group attached to the first carbon of a prop-2-enyl chain, with the amine moiety at the terminal position. Such fluorinated aromatic amines are often explored in drug discovery due to their metabolic stability, lipophilicity, and ability to modulate target binding .

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4NO/c1-2-8(15)6-3-4-9(7(11)5-6)16-10(12,13)14/h2-5,8H,1,15H2/t8-/m1/s1

InChI Key

HBALIGWTTOQVKU-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like hexane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Structural Difference : Replaces the 4-trifluoromethoxy (OCF₃) group with a trifluoromethyl (CF₃) substituent.
Key Comparisons :

Property (1R)-OCF₃ Compound (1R)-CF₃ Compound (CAS 1213131-84-0)
Molecular Formula C₁₀H₉F₄NO C₁₀H₉F₄N
Molecular Weight (g/mol) ~235 219.18
Substituent Electronic Effect Strong electron-withdrawing (OCF₃) Moderate electron-withdrawing (CF₃)
Lipophilicity (LogP) Higher (due to OCF₃ polarity) Lower (CF₃ is less polar)

Research Implications :

  • CF₃ may confer greater lipophilicity, favoring membrane permeability but risking higher metabolic clearance .

(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine

Structural Difference : Enantiomeric configuration at the chiral center (1S vs. 1R).
Key Comparisons :

Property (1R)-Enantiomer (1S)-Enantiomer
Stereochemistry R-configuration S-configuration
Pharmacological Activity Target-specific (e.g., receptor binding) Potentially inactive or antagonistic

Research Implications :

  • Enantiomers often exhibit divergent biological activities. For example, one enantiomer may act as an agonist, while the other is inactive or toxic.
  • Stereochemical purity is critical in drug development to avoid off-target effects .

Fluorinated Aromatic Compounds in Pharmaceuticals (e.g., Aprepitant)

Structural Context: Aprepitant (CAS 1148113-53-4) contains a 3,5-bis(trifluoromethyl)phenyl group and a morpholino-triazolone core .

Property (1R)-OCF₃ Compound Aprepitant
Core Structure Prop-2-enylamine Morpholino-triazolone
Fluorine Substituents 3-F, 4-OCF₃ 3,5-CF₃ on phenyl ring
Therapeutic Use Undefined (research phase) NK1 receptor antagonist

Research Implications :

  • Both compounds leverage fluorinated aromatic groups to enhance metabolic stability and target affinity.
  • The OCF₃ group in the target compound may offer unique electronic effects compared to Aprepitant’s CF₃ groups, influencing receptor binding kinetics .

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